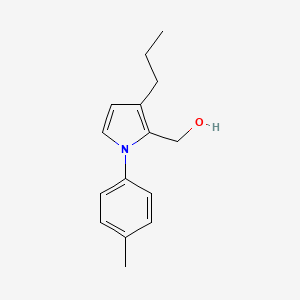
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a propyl group at the third position, a p-tolyl group at the first position, and a hydroxymethyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of p-tolylhydrazine with 3-propyl-2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, while automated systems can ensure precise control over reaction parameters.
化学反応の分析
Types of Reactions
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: The major products include (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)aldehyde and (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)carboxylic acid.
Reduction: The major product is (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methane.
Substitution: Products include nitrated, sulfonated, and halogenated derivatives of the original compound.
科学的研究の応用
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-propyl-1-phenyl-1H-pyrrol-2-yl)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(3-propyl-1-(m-tolyl)-1H-pyrrol-2-yl)methanol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
(3-propyl-1-(o-tolyl)-1H-pyrrol-2-yl)methanol: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the aromatic ring.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
[1-(4-methylphenyl)-3-propylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C15H19NO/c1-3-4-13-9-10-16(15(13)11-17)14-7-5-12(2)6-8-14/h5-10,17H,3-4,11H2,1-2H3 |
InChIキー |
YYUCILKXOZFQOB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N(C=C1)C2=CC=C(C=C2)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


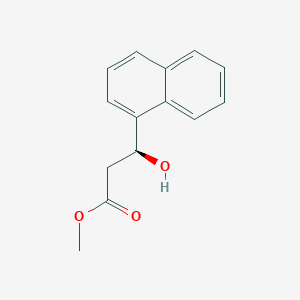

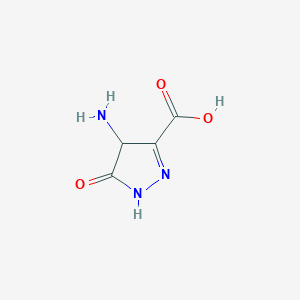
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)

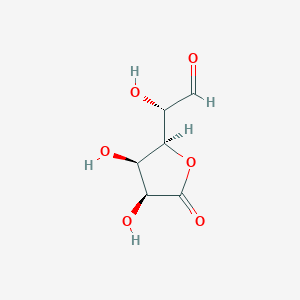
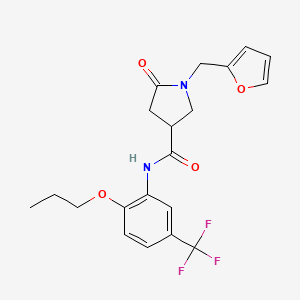
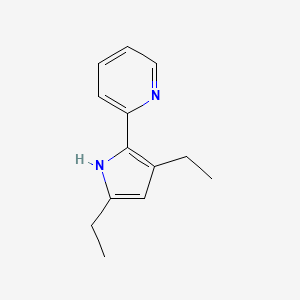
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
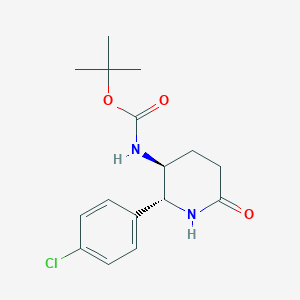
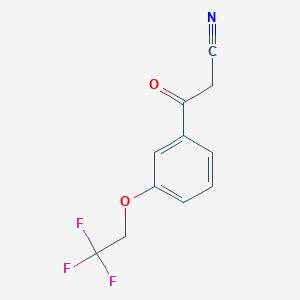
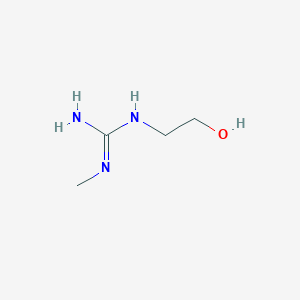
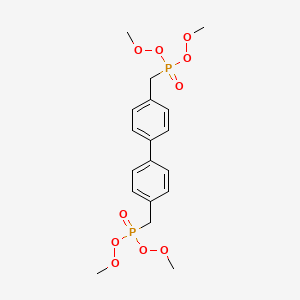
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
